molecular formula C22H22O3 B12531496 (1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one CAS No. 652991-04-3

(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B12531496
CAS No.: 652991-04-3
M. Wt: 334.4 g/mol
InChI Key: HKLCIVWWLLYENC-WAGURGNTSA-N
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Description

(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[222]oct-5-en-2-one is a complex organic compound characterized by its bicyclic structure and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of benzyloxy groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the bicyclic core in the presence of a suitable base.

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 5-position of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.

Scientific Research Applications

(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,7S,8S)-7,8-Dihydroxybicyclo[2.2.2]oct-5-en-2-one: Similar structure but with hydroxyl groups instead of benzyloxy groups.

    (1R,4S,7S,8S)-7,8-Dimethoxybicyclo[2.2.2]oct-5-en-2-one: Similar structure but with methoxy groups instead of benzyloxy groups.

Uniqueness

(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one is unique due to its specific functional groups and the resulting chemical properties. The presence of benzyloxy groups imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

652991-04-3

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,4S,7S,8S)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C22H22O3/c23-20-13-18-11-12-19(20)22(25-15-17-9-5-2-6-10-17)21(18)24-14-16-7-3-1-4-8-16/h1-12,18-19,21-22H,13-15H2/t18-,19+,21+,22+/m1/s1

InChI Key

HKLCIVWWLLYENC-WAGURGNTSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H](C1=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C2C=CC(C1=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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